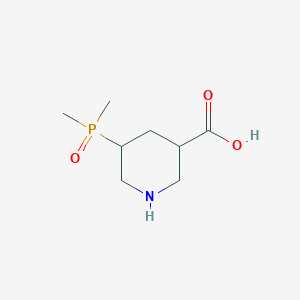![molecular formula C10H24Cl3N3 B15304454 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride is a trihydrochloride salt of a piperidin-3-ylmethyl substituted piperazine. This compound is known for its significant role as a reagent and building block in various synthetic applications. It is widely used in the field of chemistry and pharmaceuticals due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves several steps. One common method includes the reaction of piperidine with piperazine in the presence of a suitable solvent and catalyst. The reaction mixture is then treated with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained .
In industrial production, the process is scaled up with optimized reaction conditions to achieve higher yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups into the piperazine ring .
Wissenschaftliche Forschungsanwendungen
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and biological targets.
Medicine: The compound is investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride can be compared with other piperazine derivatives such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar structure but differs in the position of the piperidine substitution.
1-Benzylpiperazine: Known for its stimulant properties, this compound is structurally different due to the presence of a benzyl group instead of a piperidin-3-ylmethyl group.
1-(2-Pyridyl)piperazine: This derivative is used in the synthesis of pharmaceuticals and has distinct pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H24Cl3N3 |
|---|---|
Molekulargewicht |
292.7 g/mol |
IUPAC-Name |
1-(piperidin-3-ylmethyl)piperazine;trihydrochloride |
InChI |
InChI=1S/C10H21N3.3ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;;/h10-12H,1-9H2;3*1H |
InChI-Schlüssel |
DPMDIKPVYUZOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CN2CCNCC2.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)



![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)



![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)


